

Application Notes and Protocols: AMP-17 in a Murine Model of Candidiasis

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These application notes provide a comprehensive overview of the antimicrobial peptide AMP-17's efficacy and application in a murine model of systemic candidiasis. The included protocols are based on established research to ensure reproducibility and facilitate further investigation into the therapeutic potential of AMP-17.

Introduction

Candida albicans is a significant opportunistic fungal pathogen, capable of causing life-threatening systemic infections, particularly in immunocompromised individuals.[1][2] The emergence of drug-resistant strains necessitates the development of novel antifungal agents. [1][2] AMP-17, a novel antimicrobial peptide derived from Musca domestica (the housefly), has demonstrated potent in vitro and in vivo antifungal activity against C. albicans.[1][2][3] This document details the application of AMP-17 in a well-established murine model of disseminated candidiasis, summarizing key findings and providing detailed experimental protocols.

Mechanism of Action

AMP-17 exerts its antifungal effect through a multi-faceted approach targeting the integrity and function of Candida albicans cells. The primary mechanisms include:

• Cell Membrane and Wall Disruption: AMP-17 directly compromises the integrity of the fungal cell wall and membrane.[4][5] This leads to increased membrane permeability and disruption

Methodological & Application



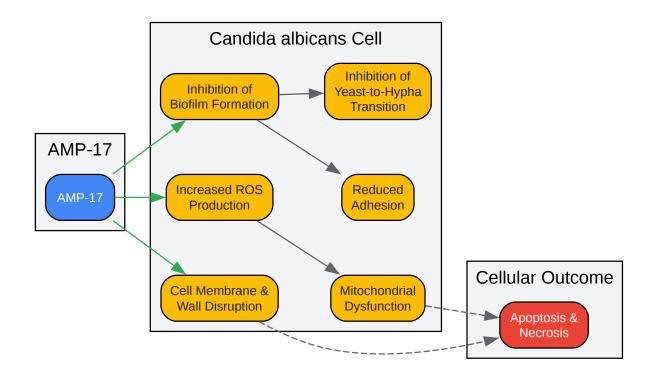


of intracellular osmotic pressure.[4][6]

- Induction of Oxidative Stress: The peptide induces the production of reactive oxygen species (ROS) within the fungal cells.[7]
- Mitochondrial Dysfunction: Increased ROS levels contribute to the depolarization of the mitochondrial membrane potential.[7]
- Apoptosis and Necrosis: The culmination of these cellular insults leads to programmed cell death (apoptosis) and necrosis of C. albicans.
- Inhibition of Biofilm Formation: AMP-17 effectively inhibits the yeast-to-hypha transition, a critical step in biofilm formation, and can eradicate pre-formed biofilms.[3] This is partly achieved by reducing cellular surface hydrophobicity and inhibiting cell adhesion.[3]
- Gene Regulation: AMP-17 treatment has been shown to down-regulate genes involved in ergosterol biosynthesis (a key component of the fungal cell membrane) such as ERG1, ERG5, and ERG6, while up-regulating genes related to cell wall synthesis like FKS2.[4]

Below is a diagram illustrating the proposed mechanism of action of AMP-17 against Candida albicans.





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Proposed mechanism of action of AMP-17 against Candida albicans.

Data Presentation

The following tables summarize the quantitative data from studies evaluating AMP-17 in a murine model of disseminated candidiasis.

Table 1: Survival Rate in Murine Model of Disseminated Candidiasis

Treatment Group	Dosage	Survival Rate (%)	Observation Period (Days)
Untreated Control	-	10	15
AMP-17	10 mg/kg	75	15
Fluconazole	10 mg/kg	80	15

Data extracted from studies monitoring survival post-infection.[1][8]



Table 2: Fungal Burden in Kidneys of Infected Mice

Treatment Group	Dosage	Reduction in Fungal Load (%)	Time Point
AMP-17	10 mg/kg	~90	Day 2 & 8 post-infection

Fungal load was determined by colony-forming unit (CFU) counts in kidney homogenates.[1][8]

Table 3: Immunomodulatory Effects of AMP-17

Parameter	Effect of AMP-17 Treatment
Inflammatory Response	Markedly reduced
Plasma TNF-α Levels	Lowered
Blood Neutrophil Ratio	Lowered
Cytokine Expression	Balanced

Cytokine levels were measured in plasma samples from treated and untreated mice.[1][8]

Table 4: Synergistic Activity with Fluconazole against C. albicans Biofilm

Treatment	Effect on Biofilm
AMP-17 (32 μg/mL) + Fluconazole (32 μg/mL)	Predominantly yeast form, no biofilm formation
Fluconazole (32 μg/mL) alone	Mix of yeast, pseudohyphal, and hyphal cells

Biofilm formation was assessed using morphological tests.[1]

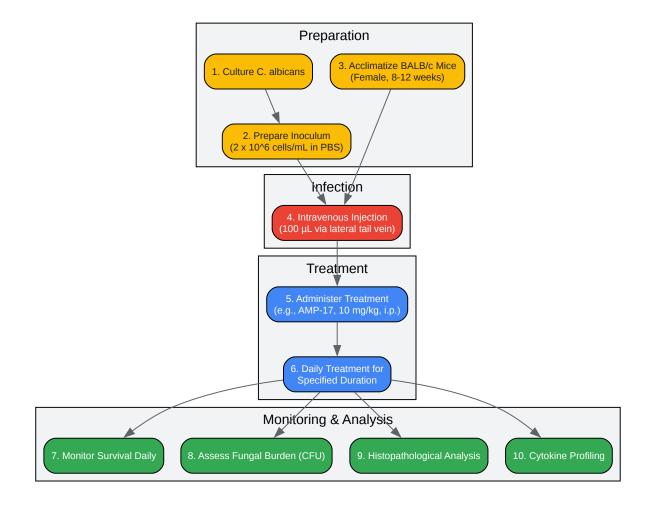
Experimental Protocols

The following are detailed protocols for establishing a murine model of disseminated candidiasis and evaluating the in vivo efficacy of AMP-17.



Protocol 1: Murine Model of Disseminated Candidiasis

This protocol describes the establishment of a systemic C. albicans infection in mice.



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Workflow for the murine model of disseminated candidiasis.

Materials:



- Candida albicans strain (e.g., SC5314)
- Sabouraud Dextrose Agar (SDA) and Broth (SDB)
- Phosphate-buffered saline (PBS), sterile
- Female BALB/c mice (8-12 weeks old)[1]
- AMP-17, sterile solution
- Fluconazole (positive control), sterile solution
- Vehicle control (e.g., sterile PBS)
- Insulin syringes with 29G needles

Procedure:

- Preparation of C. albicans Inoculum:
 - Streak the C. albicans strain on an SDA plate and incubate at 37°C for 24-48 hours.
 - Inoculate a single colony into SDB and grow overnight at 37°C with shaking.
 - Harvest the cells by centrifugation, wash three times with sterile PBS.
 - Resuspend the cells in sterile PBS and adjust the concentration to 2 x 10⁶ cells/mL using a hemocytometer.
- Animal Grouping and Infection:
 - House the mice under specific pathogen-free conditions and allow for acclimatization. All animal procedures should be approved by an Institutional Animal Care and Use Committee.[1][8]
 - Divide the mice into experimental groups (e.g., Untreated Control, AMP-17 treated, Fluconazole treated). A typical group size is 10 mice for survival studies and 6 for fungal burden analysis.[1][9]



- \circ Infect the mice by injecting 100 μ L of the C. albicans suspension (2 x 10^5 cells) into the lateral tail vein.[1][8]
- Treatment Administration:
 - Commence treatment shortly after infection (e.g., 2 hours post-infection).
 - Administer AMP-17 (10 mg/kg) or fluconazole (10 mg/kg) daily via intraperitoneal injection for the duration of the experiment (e.g., 8-15 days).[1][8][9] The control group receives the vehicle.
- Monitoring and Endpoints:
 - Monitor the mice daily for signs of illness and record survival. The typical observation period is 15 days.[1][8]
 - For fungal burden analysis, euthanize a subset of mice at specified time points (e.g., day 2 and day 8 post-infection).[1][9]

Protocol 2: Assessment of Fungal Burden in Kidneys

This protocol details the quantification of C. albicans in the kidneys of infected mice.

Materials:

- Kidneys from euthanized mice
- Sterile PBS with 0.05% Tween 20
- Tissue homogenizer
- SDA plates
- Sterile dilution tubes and pipettes

Procedure:

Tissue Collection and Homogenization:



- Aseptically harvest the kidneys from euthanized mice.
- Weigh the kidneys and place them in a sterile tube containing a known volume of sterile PBS.
- Homogenize the tissue using a mechanical homogenizer until no large pieces are visible.
- Serial Dilution and Plating:
 - Perform ten-fold serial dilutions of the kidney homogenate in sterile PBS.
 - Plate 100 μL of appropriate dilutions onto SDA plates in duplicate.
 - Incubate the plates at 37°C for 24-48 hours.
- Quantification:
 - Count the number of colonies on the plates.
 - Calculate the number of colony-forming units (CFU) per gram of kidney tissue.

Protocol 3: Histopathological Analysis

This protocol is for the microscopic examination of fungal invasion and inflammation in kidney tissue.

Materials:

- Kidneys from euthanized mice
- 4% paraformaldehyde or 10% neutral buffered formalin
- Ethanol series (for dehydration)
- Xylene
- Paraffin wax
- Microtome



Periodic acid-Schiff (PAS) stain

Procedure:

- Tissue Fixation and Processing:
 - Fix the harvested kidneys in 4% paraformaldehyde overnight.
 - Dehydrate the tissue through a graded series of ethanol.
 - Clear the tissue with xylene and embed in paraffin wax.
- Sectioning and Staining:
 - Cut thin sections (e.g., 4-5 μm) using a microtome.
 - Mount the sections on glass slides.
 - Deparaffinize and rehydrate the sections.
 - Perform PAS staining according to the manufacturer's protocol to visualize fungal elements.
- Microscopic Examination:
 - Examine the stained sections under a light microscope to assess the extent of fungal infiltration, tissue damage, and inflammatory cell recruitment.

Conclusion

AMP-17 demonstrates significant therapeutic potential in a murine model of disseminated candidiasis. It enhances survival, reduces fungal burden in target organs, and modulates the host inflammatory response.[1][8] Its unique mechanism of action, including the disruption of the fungal cell membrane and induction of apoptosis, makes it a promising candidate for further development as a novel antifungal agent.[4][7] Furthermore, its synergistic activity with fluconazole suggests its potential use in combination therapies to combat drug-resistant Candida infections.[1] The protocols provided herein offer a standardized framework for



researchers to investigate AMP-17 and other novel antifungal compounds in a preclinical setting.

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